N-[2-(4-methoxyphenyl)ethyl]thiourea
Description
N-[2-(4-Methoxyphenyl)ethyl]thiourea is a thiourea derivative characterized by a 4-methoxyphenyl ethyl group attached to the thiourea core (N–C(=S)–N). Thiourea derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The 4-methoxyphenyl group in this compound likely enhances its lipophilicity and electronic properties, influencing its binding affinity to biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-13-9-4-2-8(3-5-9)6-7-12-10(11)14/h2-5H,6-7H2,1H3,(H3,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBKIDVNZWJBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Solvents
- 2-(4-methoxyphenyl)ethanamine: The amine precursor bearing the 4-methoxyphenyl group.
- Isothiocyanate: Typically an alkyl or aryl isothiocyanate; in this case, the reagent can be thiophosgene or other suitable isothiocyanates if a substituted thiourea is targeted.
- Solvent: Common solvents include acetone, ethanol, or acetonitrile, chosen for their ability to dissolve both reactants and facilitate the reaction.
Reaction Conditions
- The amine is dissolved in the chosen solvent and heated to moderate temperatures (usually around 60–100°C).
- The isothiocyanate solution is added dropwise to the amine solution to control the reaction rate and avoid side reactions.
- The reaction mixture is stirred for several hours (typically 6–8 hours) until completion, monitored by thin-layer chromatography (TLC).
- After completion, the crude product is isolated by filtration or extraction.
- Purification is achieved by recrystallization from solvents such as acetonitrile or ethanol.
Representative Experimental Data
| Parameter | Description |
|---|---|
| Starting Material | 2-(4-methoxyphenyl)ethanamine |
| Reagent | Appropriate isothiocyanate (1:1 molar ratio) |
| Solvent | Acetone or acetonitrile |
| Temperature | 60–100°C |
| Reaction Time | 6–8 hours |
| Isolation Method | Filtration and recrystallization |
| Purity Analysis | TLC, 1H-NMR, IR, elemental analysis |
Literature-Based Examples and Variations
Condensation of 2-(1H-indol-3-yl)ethanamine with isothiocyanates: Similar thiourea derivatives were synthesized by Sanna et al. (2018) through direct condensation of amines with isothiocyanates, demonstrating the general applicability of this method to various aromatic amines including those with methoxy substituents.
Synthesis of substituted thioureas via reaction of amino acids or amines with isothiocyanates: Çelen et al. (2011) reported the synthesis of thiourea derivatives by reacting aromatic amines with isothiocyanates in acetone at elevated temperatures, followed by recrystallization for purification. The procedure included monitoring by TLC and characterization by 1H-NMR and IR spectroscopy.
Alternative methods: Some studies have used benzoyl or diphenylacetyl thioureas synthesized via acylation of thiourea derivatives, but for this compound, direct condensation remains the most straightforward and efficient approach.
Analytical Characterization Supporting Preparation
- Infrared (IR) Spectroscopy: Characteristic thiourea bands include N–H stretching vibrations around 3200–3400 cm⁻¹ and C=S stretching near 1200–1400 cm⁻¹.
- Nuclear Magnetic Resonance (1H-NMR): Signals corresponding to aromatic protons of the 4-methoxyphenyl group, methoxy group singlet (~3.7 ppm), ethyl linker protons, and thiourea NH protons are observed.
- Elemental Analysis: Confirms the molecular formula and purity.
- Thin-Layer Chromatography (TLC): Used for reaction monitoring and purity assessment.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Solvent | Temperature | Reaction Time | Purification Method | Key Notes |
|---|---|---|---|---|---|---|
| 1 | 2-(4-methoxyphenyl)ethanamine + isothiocyanate | Acetone | 60–100°C | 6–8 hours | Recrystallization (acetonitrile) | Direct condensation, high yield |
| 2 | 2-(4-methoxyphenyl)ethanamine + thiophosgene (for isothiocyanate in situ) | Ethanol | Room temp to reflux | 4–8 hours | Filtration, recrystallization | Alternative isothiocyanate source |
| 3 | Amine + substituted isothiocyanates | Acetone | 80°C | 6 hours | Chromatography/Recrystallization | Used for substituted thioureas |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Routes:
The synthesis of N-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. This process is often conducted in a solvent such as dichloromethane or ethanol under controlled conditions to facilitate the formation of the thiourea linkage. The reaction is usually carried out at room temperature or slightly elevated temperatures to optimize yield and purity.
Chemical Properties:
- Molecular Formula: C10H14N2OS
- Molecular Weight: 210.3 g/mol
Biological Applications
Antimicrobial Activity:
this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties:
Research highlights the compound's potential in oncology, particularly its ability to inhibit cancer cell proliferation. It targets specific molecular pathways involved in tumor growth and angiogenesis. IC50 values for several derivatives have been reported as low as 1.50 µM against human leukemia cell lines, showcasing promising anticancer activity .
Enzyme Inhibition:
this compound has been studied for its role in enzyme inhibition, which is crucial for understanding its mechanism of action in biological systems. The compound interacts with various enzymes and receptors, potentially modulating their activity through non-covalent interactions .
Industrial Applications
Material Science:
In materials science, this compound serves as a building block for synthesizing new polymers and coatings with specific properties. Its ability to form strong bonds makes it valuable in developing specialty chemicals and advanced materials .
Agricultural Applications:
Thiourea derivatives, including this compound, have been explored for their herbicidal and insecticidal properties. These compounds can act as effective agents in pest control and agricultural management strategies .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with biological molecules, particularly proteins and enzymes. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)thiourea ()
N-[2-(1-Cyclohexenyl)ethyl]-N′-[2-(5-bromopyridyl)]thiourea (HI-346, )
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10, )
Antimicrobial and Antiviral Activity
- Anti-HIV Activity: HI-346 (): IC₅₀ values in the nanomolar range due to hydrophobic interactions with reverse transcriptase . Phenoxyethyl Derivatives (): Substitution with halopyridyl groups (e.g., 5-bromo or 5-chloro) improves potency against multidrug-resistant HIV strains .
Antioxidant Activity
- H10 () : Methoxy substitution correlates with high antioxidant activity (87.7% inhibition), outperforming hydroxyl-substituted analogs (86.6% inhibition) due to enhanced electron-donating effects .
- N-(2-Phenylethyl)morpholine-4-carbothioamide (B4, ) : 86.7% inhibition, demonstrating the importance of heterocyclic moieties in redox modulation .
Enzyme Inhibition
- Glucosyltransferase (GtfC) Inhibition (): A quinoxaline derivative with a 4-methoxyphenyl ethyl group inhibited exopolysaccharide synthesis, critical for bacterial biofilm formation .
Data Tables
Table 1: Structural and Activity Comparison of Thiourea Derivatives
Research Findings and Mechanistic Insights
- Substituent Effects :
- Conformational Flexibility : Anti-configurations across the thiourea core stabilize interactions with enzymes like GtfC and HIV RT .
- Contradictions : While methoxy groups benefit antioxidant activity, antiviral efficacy relies more on halogenated aromatic groups (e.g., bromopyridyl) .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]thiourea is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic, antimicrobial, and potential anticancer properties, backed by recent research findings and case studies.
Synthesis and Chemical Structure
This compound is synthesized through the reaction of 4-methoxyphenethylamine with thiophosgene or isothiocyanates. The structure can be represented as follows:
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of thiourea derivatives against various cancer cell lines. Notably, this compound exhibited selective cytotoxicity against human cancer cell lines, including A549 (lung carcinoma) and HTB-140 (melanoma). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value that indicates effective inhibition of cell proliferation.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung) | 18.5 | 1.15 |
| HTB-140 (Melanoma) | 15.2 | 1.25 |
| CaCo-2 (Colorectal) | 22.3 | 1.05 |
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives has been documented, with this compound showing significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
Table 2: Antimicrobial Activity of this compound
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
Anticancer Mechanisms
The anticancer properties of this compound may be attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that this compound influences key signaling pathways involved in cell survival and proliferation.
- Apoptotic Induction : Flow cytometry analysis demonstrated that treatment with this compound resulted in increased early apoptotic cells in A549 and HTB-140 lines.
- Molecular Pathways : The compound appears to inhibit angiogenesis and disrupt cancer cell signaling pathways, potentially through the modulation of proteins involved in these processes.
Case Studies
- Study on Lung Cancer Cells : A study focused on lung carcinoma cells treated with this compound showed a significant reduction in cell viability compared to control groups, supporting its potential as a therapeutic agent for lung cancer.
- Combination Therapy : In combination with conventional chemotherapeutics, this thiourea derivative enhanced the efficacy of existing treatments, suggesting a synergistic effect that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-[2-(4-methoxyphenyl)ethyl]thiourea?
- Synthesis : Thiourea derivatives are typically synthesized via condensation reactions between amines and isothiocyanates. For example, Astemizole synthesis involves a multi-step process starting with 1-carbethoxy-4-aminopiperidine and 2-nitroisothiocyanatobenzene, forming a thiourea intermediate . General protocols include refluxing in anhydrous solvents (e.g., THF or DCM) under nitrogen, with yields optimized by stoichiometric control of reactants .
- Characterization : Full structural elucidation requires NMR (¹H/¹³C), IR, and mass spectrometry. For new compounds, microanalysis (C, H, N, S) and X-ray crystallography are essential . For known compounds, compare spectral data with literature (e.g., PubChem entries for analogous thioureas) .
Q. How can analytical techniques like HPLC and mass spectrometry be applied to assess purity and structural integrity?
- HPLC : Use reversed-phase C18 columns with UV detection (e.g., 254 nm). Relative retention times (RRT) for related compounds range from 0.4 to 2.2, depending on substituents. For example, a 4-methoxyphenyl analog showed RRT = 0.5–1.8 under gradient elution (acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C21H24N2O5S derivatives show [M+H]+ at m/z 384). Fragmentation patterns help identify substituents like the 4-methoxyphenyl group .
Advanced Research Questions
Q. What role does this compound play in enantioselective catalysis or enzyme inhibition?
- Catalysis : Chiral thioureas act as hydrogen-bond donors in asymmetric synthesis. For instance, (R,R)-configured thioureas catalyze the enantioselective aminolysis of cyclic anhydrides with >90% enantiomeric excess (ee) . The 4-methoxyphenyl group enhances electron density, stabilizing transition states via π-π interactions.
- Enzyme Inhibition : Thiourea derivatives inhibit HIV-1 reverse transcriptase by binding to allosteric sites. Structural analogs with cyclohexenyl and pyridyl substituents show IC50 values <1 µM against multidrug-resistant strains .
Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?
- Data Validation : Cross-validate using orthogonal methods (e.g., NMR vs. X-ray crystallography for stereochemistry). For biological assays, confirm purity (>95% by HPLC) and rule out off-target effects via control experiments (e.g., competitive binding assays) .
- Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere). For example, trace moisture can hydrolyze isothiocyanates, reducing yields .
Q. What safety protocols are critical when handling thiourea derivatives in laboratory settings?
- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity. Thioureas may release H2S under acidic conditions; monitor gas evolution .
- Waste Disposal : Neutralize acidic residues before disposal. Follow EPA guidelines for sulfur-containing compounds to avoid environmental contamination .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
